molecular formula C19H27NO3 B4614349 methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate

methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate

Cat. No.: B4614349
M. Wt: 317.4 g/mol
InChI Key: HFSJHPXNPFAZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C19H27NO3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.19909372 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The preparation and characterization of substances with the diphenylethylamine nucleus, including derivatives similar to the specified compound, have been explored for their potential as dissociative agents. These compounds are synthesized and characterized using techniques such as high-resolution electrospray mass spectrometry (HR-ESI-MS), liquid chromatography ESI-MS/MS, gas chromatography ion trap electron and chemical ionization MS, nuclear magnetic resonance spectroscopy (NMR), and infrared spectroscopy. For instance, Wallach et al. (2015) detailed the synthesis of diphenidine, a compound with a similar structure, highlighting the ability to differentiate between isomeric pairs using analytical techniques (Wallach et al., 2015).

Pharmacological Activities

Research on structurally related compounds also delves into their pharmacological properties, such as neuroprotective effects and inhibition of specific receptors. For example, Chenard et al. (1995) identified a compound as a potent and selective N-methyl-D-aspartate (NMDA) antagonist through a structure-activity relationship program, indicating potential neuroprotective applications (Chenard et al., 1995). Similarly, compounds with the xanthene-9-spiro-4'-piperidine nucleus have been explored for opiate activity, suggesting their potential use in developing analgesics with improved pharmacological properties (Galt et al., 1989).

Properties

IUPAC Name

methyl 1-[3-(4-propan-2-ylphenyl)propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-14(2)16-7-4-15(5-8-16)6-9-18(21)20-12-10-17(11-13-20)19(22)23-3/h4-5,7-8,14,17H,6,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSJHPXNPFAZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate
Reactant of Route 5
methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.